![molecular formula C13H17N5 B5552451 N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

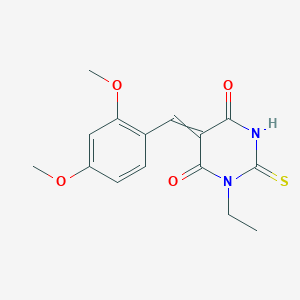

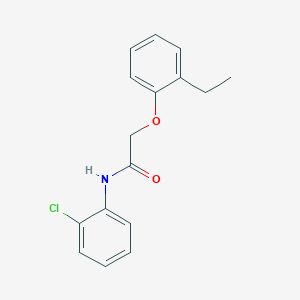

N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine is a chemical compound synthesized from 4-amino-4H-1,2,4-triazole and 4-(diethylamino)benzaldehyde. It's part of a broader category of compounds studied for various applications due to their unique chemical properties and structure. The compound forms part of the Schiff base family, which are typically known for their applications in various fields of chemistry and material science (Pan, Zhang, & Chen, 2008).

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-amino-4H-1,2,4-triazole with 4-(diethylamino)benzaldehyde to form a Schiff base. This reaction showcases the flexibility of 4H-1,2,4-triazole derivatives in forming compounds with various substituents, providing a platform for the exploration of chemical properties and applications (Pan, Zhang, & Chen, 2008).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihedral angle formed between the triazole ring and the benzene ring, indicating the spatial arrangement of these rings. This structural characteristic influences the compound's chemical reactivity and interaction capabilities. The structure is further stabilized by an intermolecular C—H⋯N hydrogen bond, contributing to its stability and potential utility in various applications (Pan, Zhang, & Chen, 2008).

科学的研究の応用

Corrosion Inhibition

- Mild Steel Corrosion Inhibitors: Triazole Schiff bases, including derivatives similar to N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine, have been investigated for their potential as corrosion inhibitors on mild steel in acidic media. These inhibitors show increased efficiency with higher concentration and provide insights into various thermodynamic and adsorption parameters, following the Langmuir isotherm model (Chaitra et al., 2015).

Antimicrobial Activities

- Novel Derivatives and Antimicrobial Screening: Synthesis of new 1,2,4-triazole derivatives, including compounds structurally related to this compound, has been reported. These compounds have been evaluated for their antimicrobial activities, with some showing significant effectiveness against various microorganisms (Bektaş et al., 2010).

Chemical Synthesis and Reactions

- Photochemical Release of Amines: The ability to release primary, secondary, and tertiary amines through photochemical breaking of the benzylic C-N bond has been studied. This is particularly relevant for compounds like this compound (Wang et al., 2016).

Pharmaceutical and Biological Research

- Antiplasmodial Activities: N-acylated derivatives of compounds structurally similar to this compound have been shown to exhibit activity against Plasmodium falciparum, the causative agent of malaria. This indicates potential pharmaceutical applications (Hermann et al., 2021).

Analytical Chemistry

- Mass Spectrometry and Glycan Analysis: In the field of analytical chemistry, derivatives of N-linked glycans related to this compound have been used in mass spectrometry for the analysis of carbohydrates, showing strong ion signals and providing informative spectra (Harvey, 2000).

特性

IUPAC Name |

N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-3-17(4-2)13-7-5-12(6-8-13)9-16-18-10-14-15-11-18/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGBPNOYRWKJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)